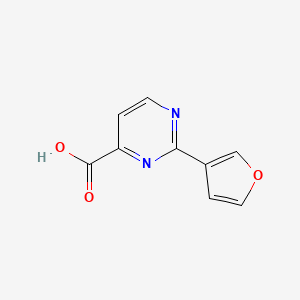
2-(Furan-3-yl)pyrimidine-4-carboxylic acid
Vue d'ensemble
Description
2-(Furan-3-yl)pyrimidine-4-carboxylic acid is an organic compound with the molecular formula C9H6N2O3. It is a derivative of furan platform chemicals (FPCs), which are directly available from biomass .
Molecular Structure Analysis
The molecular structure of 2-(Furan-3-yl)pyrimidine-4-carboxylic acid is characterized by a furan ring attached to a pyrimidine ring, which is further connected to a carboxylic acid group. The furan ring contributes to the compound’s aromaticity .Chemical Reactions Analysis
While specific chemical reactions involving 2-(Furan-3-yl)pyrimidine-4-carboxylic acid are not detailed in the literature, furan platform chemicals, in general, are known for their versatility in chemical reactions .Applications De Recherche Scientifique
Synthesis and Functionalization
A study by De Coen et al. (2015) detailed an efficient synthesis route for furo[3,4-d]pyrimidine-2,4-diones, which can be considered structurally related to 2-(Furan-3-yl)pyrimidine-4-carboxylic acid. This synthesis involves a Curtius rearrangement of 4-(methoxycarbonyl)furan-3-carboxylic acid followed by reaction with various amines, leading to a library of new heterocycles. This method opens avenues for functionalization and diversification of furan-pyrimidine scaffolds, highlighting their potential in creating novel chemical entities with varied applications (De Coen, Jatczak, Muylaert, Mangelinckx, & Stevens, 2015).
Antiprotozoal Agents
Ismail et al. (2004) synthesized compounds including a furan-pyrimidine derivative, demonstrating significant antiprotozoal activity. These compounds were designed to target protozoal diseases, showing high in vitro IC50 values against Trypanosoma brucei rhodesiense and Plasmodium falciparum. Their study suggests the potential of furan-pyrimidine derivatives as templates for developing new treatments for protozoal infections (Ismail, Brun, Wenzler, Tanious, Wilson, & Boykin, 2004).
Quantum Chemical Characterization
A study by Traoré et al. (2017) conducted quantum chemical analysis on hydrogen bonding sites in pyrimidine compounds, including derivatives structurally related to 2-(Furan-3-yl)pyrimidine-4-carboxylic acid. This research provides insights into the electronic properties and hydrogen bonding potential of furan-pyrimidine derivatives, which could be relevant for designing molecules with specific biological activities or chemical properties (Traoré, Bamba, Ziao, Affi, & Koné, 2017).
Catalytic Synthesis
Khoeiniha, Olyaei, and Saraei (2018) reported a catalyst-free synthesis of furo[2,3-d]pyrimidine derivatives in water, showcasing an environmentally friendly and efficient approach to synthesizing such compounds. This method emphasizes the adaptability and green chemistry aspects of synthesizing furan-pyrimidine scaffolds, offering a sustainable pathway for obtaining these compounds (Khoeiniha, Olyaei, & Saraei, 2018).
Orientations Futures
Propriétés
IUPAC Name |
2-(furan-3-yl)pyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-9(13)7-1-3-10-8(11-7)6-2-4-14-5-6/h1-5H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYJEHHWRPBTDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C(=O)O)C2=COC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Furan-3-yl)pyrimidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-Methylphenyl)methyl]azetidin-3-amine](/img/structure/B1469117.png)
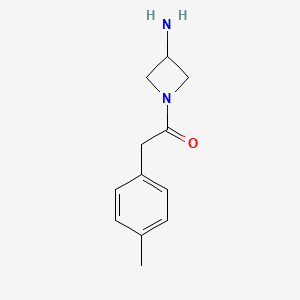
![1-[(2,5-Dimethylphenyl)methyl]azetidin-3-amine](/img/structure/B1469119.png)
![1-{[4-(Trifluoromethyl)phenyl]methyl}azetidin-3-amine](/img/structure/B1469121.png)
![1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-amine](/img/structure/B1469123.png)
![8-(Pyrazin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1469124.png)
![8-(Pyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1469125.png)
![2-[(2-Chloropyridin-4-yl)oxy]ethan-1-ol](/img/structure/B1469129.png)
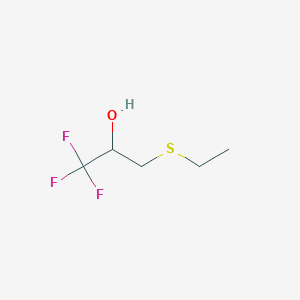
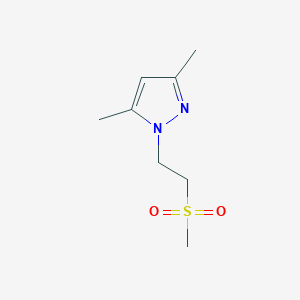
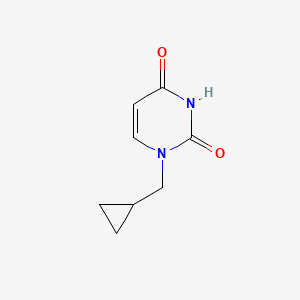

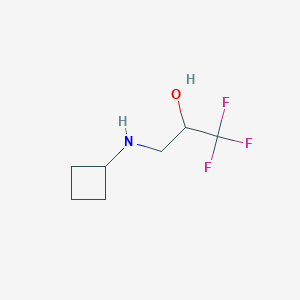
![1,1,1-Trifluoro-3-[(4-fluorophenyl)amino]propan-2-ol](/img/structure/B1469138.png)